molecular formula C10H9ClO3 B019052 3-Acetoxy-2-methylbenzoyl Chloride CAS No. 167678-46-8

3-Acetoxy-2-methylbenzoyl Chloride

Cat. No.: B019052
CAS No.: 167678-46-8
M. Wt: 212.63 g/mol
InChI Key: COLDUSGLGQXXEJ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoyl chloride is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of an acetoxy group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

3-Acetoxy-2-methylbenzoyl Chloride is primarily used in the synthesis of novel benzamide compounds . These benzamides have been widely used in medical, industrial, biological, and potential drug industries .

Mode of Action

The compound is synthesized from the interaction of this compound with 3-acetoxy-2-methylbenzoic acid . The synthesized compound is characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .

Biochemical Pathways

The compound is involved in the synthesis of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries . The compound is also involved in the synthesis of anhydrides , which are compounds with two carbonyl groups attached to the same oxygen .

Pharmacokinetics

It’s known that the compound is used in the synthesis of benzamides and anhydrides , which have various applications in different industries.

Result of Action

The compound has significant antibacterial properties but showed no antifungal behavior . Some of the synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Action Environment

The compound is used in laboratory settings for research and development purposes . It’s advised against food, drug, pesticide, or biocidal product use . The compound may be corrosive to metals, cause severe skin burns and eye damage, and may cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoyl chloride typically involves the reaction of 3-acetoxy-2-methylbenzoic acid with an inorganic acid chloride. One common method includes reacting the 3-acetoxy-2-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to produce the desired acyl chloride .

Industrial Production Methods: In industrial settings, the preparation of this compound can involve the reaction of an alkali metal salt of 3-aminonaphthalene-1,5-disulfonic acid with alkali metal hydroxide and water at high temperatures. The resulting product is then treated with acetic anhydride and an inorganic acid chloride to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-acetoxy-2-methylbenzoic acid.

    Reduction: It can be reduced to form 3-acetoxy-2-methylbenzyl alcohol.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

    Acetic Anhydride: Used in the acetylation process.

    Alkali Metal Hydroxides: Used in the preparation of the starting materials.

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

3-Acetoxy-2-methylbenzoyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Acetoxy-2-methylbenzoyl chloride is unique due to the presence of both the acetoxy and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .

Properties

IUPAC Name

(3-carbonochloridoyl-2-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-8(10(11)13)4-3-5-9(6)14-7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDUSGLGQXXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426635
Record name 3-Acetoxy-2-methylbenzoyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167678-46-8
Record name 3-(Acetyloxy)-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167678-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(Chlorocarbonyl)-2-methylphenyl)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetoxy-2-methylbenzoyl Chloride
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Record name [3-(chlorocarbonyl)-2-methylphenyl]acetate
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Record name Benzoyl chloride, 3-(acetyloxy)-2-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Acetoxy-2-methylbenzoic acid was slurried in methyl-t-butyl ether (MTBE) and treated with 1.2 equivalents of thionyl chloride and catalytic dimethylformamide. After three hours at ambient temperatures, the reaction was complete, giving a brown solution. Solvent (MTBE) was removed by vacuum distillation. Residual thionyl chloride was removed by addition of toluene followed by vacuum distillation. The resulting 3-acetoxy-2-methylbenzoyl chloride was isolated either directly as an oil or by crystallization from two volumes of heptane at <10° C. Product was obtained in >100% yield when isolated as an oil and 82-85% yield when crystallized from heptane.
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Synthesis routes and methods II

Procedure details

The 3-acetoxy-2-methylbenzoic acid (3) is then reacted, for example with thionyl chloride, to give 3-acetoxy-2-methylbenzoyl chloride (4) ##STR4##
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Synthesis routes and methods III

Procedure details

In a flask, 60.0 g of 3-acetoxy-2-methylbenzoic acid are suspended under nitrogen in 140.0 g of xylene. The suspension is heated to 70° C. and 42.9 g of thionyl chloride are added dropwise. The mixture is heated further. At approx. 75° C., vigorous gas evolution (SO2, HCl) commences. The liquid phase temperature rises continuously and reaches 108° C. after approx. 4 h. The solution is cooled to approx. 50° C. under nitrogen and the reflux condenser is replaced by Vigreux column. At atmospheric pressure and later under reduced pressure, first xylene and thionyl chloride residues and then the product are distilled over. The product distills over at 15 mbar and 147.0-148.0° C. 59.6 g of 3-acetoxy-2-methylbenzoyl chloride (97.3%) are obtained. This corresponds to 91.0% of theory.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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